2-Methyltetrahydrofuran-3-thiol

Catalog No.
S1531323
CAS No.
57124-87-5
M.F
C5H10OS
M. Wt
118.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyltetrahydrofuran-3-thiol

CAS Number

57124-87-5

Product Name

2-Methyltetrahydrofuran-3-thiol

IUPAC Name

2-methyloxolane-3-thiol

Molecular Formula

C5H10OS

Molecular Weight

118.2 g/mol

InChI

InChI=1S/C5H10OS/c1-4-5(7)2-3-6-4/h4-5,7H,2-3H2,1H3

InChI Key

DBPHPBLAKVZXOY-UHFFFAOYSA-N

SMILES

CC1C(CCO1)S

Solubility

Insoluble in water; soluble in fat
Miscible at room temperature (in ethanol)

Synonyms

1,4-Anhydro-2,5-dideoxy-3-thiopentitol; Tetrahydro-2-methyl-3-furanthiol; 2-Methyl-3-mercaptotetrahydrofuran; 2-Methyltetrahydrofuran-3-thiol;

Canonical SMILES

CC1C(CCO1)S

Flavoring

Field: The compound is used in the field of food science, specifically in the creation of flavors .

Application: 2-Methyltetrahydrofuran-3-thiol is a sulfur-containing flavor compound mainly used in meat flavorings .

Method of Application: While the exact methods of application can vary depending on the specific flavor being created, it’s typically used in very small quantities due to its potent flavor. For example, it’s used in snack foods at 15ppm, in meat products at 2ppm, and in soups at 1ppm .

Results: The use of 2-Methyltetrahydrofuran-3-thiol in these applications results in a more authentic and robust meat flavor in the final product .

Pharmaceuticals

Field: The compound is used in the field of pharmaceuticals .

Application: 2-Methyltetrahydrofuran-3-thiol has been used in the synthesis of the ®-enantiomer of the nootropic drug oxiracetam .

Results: The result of this application is the successful synthesis of the ®-enantiomer of oxiracetam, a drug used to enhance cognitive function .

Natural Flavoring Ingredients & Botanical Extracts

Field: This compound is used in the field of natural flavoring ingredients and botanical extracts .

Application: 2-Methyltetrahydrofuran-3-thiol is used as a flavoring ingredient in various food and beverage products .

Method of Application: The compound is typically used in small quantities due to its potent flavor. The exact methods of application can vary depending on the specific flavor being created .

Results: The use of 2-Methyltetrahydrofuran-3-thiol in these applications results in a more authentic and robust flavor in the final product .

Specialty Solvent

Field: The compound is used in the field of chemical manufacturing .

Application: 2-Methyltetrahydrofuran is mainly used as a higher boiling substitute for tetrahydrofuran as a specialty solvent .

Method of Application: The compound is used as a solvent in various chemical reactions. The exact methods of application can vary depending on the specific reaction .

Results: The use of 2-Methyltetrahydrofuran-3-thiol as a solvent can improve the efficiency and outcomes of certain chemical reactions .

2-Methyltetrahydrofuran-3-thiol is a sulfur-containing organic compound characterized by its distinctive five-membered ring structure, which includes a thiol functional group. The molecular formula for this compound is C5_5H10_10OS, and it features a tetrahydrofuran ring with a methyl group at the second position and a thiol group at the third position. This compound is notable for its strong odor, which has been linked to its potential applications in flavoring and fragrance industries.

MTHF-3-ol interacts with olfactory receptors in the nasal cavity, triggering the perception of a meaty aroma. The specific mechanism by which this occurs requires further investigation, but it likely involves the thiol group interacting with the receptor's binding site [].

The chemical reactivity of 2-methyltetrahydrofuran-3-thiol primarily involves nucleophilic substitution reactions due to the presence of the thiol group. Key reactions include:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing for various substitutions with electrophiles.
  • Mesylation: The compound can undergo mesylation to form mesylate derivatives, which can then participate in further nucleophilic substitution reactions .
  • Acetylation: The thiol group can be converted into a thioacetate through acetylation, which may enhance its sensory properties .

Several methods have been developed for synthesizing 2-methyltetrahydrofuran-3-thiol:

  • Asymmetric Dihydroxylation: This method involves the Sharpless asymmetric dihydroxylation process, leading to the formation of stereoisomers of 2-methyl-3-hydroxy-tetrahydrofuran, which can subsequently be converted into the thiol derivative .
  • Mitsunobu Reaction: This reaction is employed to transform optically active intermediates into the desired thiol product, allowing for control over stereochemistry .
  • Direct Synthesis from Precursors: Another approach involves starting from 3-penten-1-ol and applying specific reaction conditions to yield 2-methyltetrahydrofuran-3-thiol directly .

The primary applications of 2-methyltetrahydrofuran-3-thiol include:

  • Flavoring Agent: It is used in high-grade edible spices due to its potent aroma and flavor profile .
  • Fragrance Component: Its unique scent makes it suitable for use in perfumes and other scented products.
  • Chemical Intermediate: The compound serves as an intermediate in synthesizing other sulfur-containing compounds.

Interaction studies involving 2-methyltetrahydrofuran-3-thiol focus on its sensory properties and interactions with other chemical compounds. Gas chromatography-olfactometry has been utilized to assess how different stereoisomers interact with olfactory receptors, revealing variances in odor characteristics that could influence consumer preferences in food and fragrance applications .

Several compounds share structural similarities with 2-methyltetrahydrofuran-3-thiol. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-MethylfuranFuran derivativeLacks thiol group; used as a solvent and reagent.
5-Methyl-2-furancarboxaldehydeFuran derivativeContains an aldehyde group; used in organic synthesis.
ThiophenolAromatic thiolStronger odor; used in chemical synthesis and research.
2-MethylthiazoleThiazole derivativeContains nitrogen; used in pharmaceuticals.

Uniqueness of 2-Methyltetrahydrofuran-3-thiol:
This compound stands out due to its specific five-membered ring structure combined with a thiol functional group, which contributes to its unique sensory properties that differentiate it from other similar compounds. Its applications in flavoring and fragrance make it particularly valuable in the food industry compared to its counterparts.

Physical Description

Clear liquid; roasted meat, sulfurous onion aroma

XLogP3

1

Density

1.042-1.049

GHS Hazard Statements

Aggregated GHS information provided by 1451 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (38.18%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (98.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

57124-87-5

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pentitol, 1,4-anhydro-2,5-dideoxy-3-thio-: ACTIVE

Dates

Modify: 2023-08-15

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